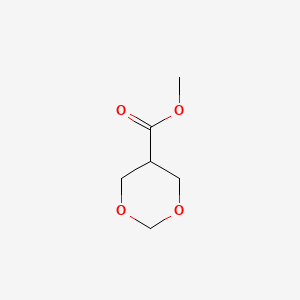
Methyl 1,3-dioxane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1,3-dioxane-5-carboxylate” is a chemical compound with the molecular formula C6H10O4 . It is also known by other names such as “1,3-Dioxane-5-carboxylate de méthyle” in French and “Methyl-1,3-dioxan-5-carboxylat” in German .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a topic of interest in the field of chemistry. For instance, a method has been developed for the in situ generation of 1,3-dioxan-5-one derivatives, which are simple precursors for accessing carbohydrate structures . These compounds were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,3-dioxane ring with a carboxylate group attached to the 5th carbon atom . The average mass of this compound is 146.141 Da, and its monoisotopic mass is 146.057907 Da .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C6H10O4 . Its average mass is 146.141 Da, and its monoisotopic mass is 146.057907 Da .Wissenschaftliche Forschungsanwendungen
Structure and Crystal Analysis : The study of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, a compound closely related to Methyl 1,3-dioxane-5-carboxylate, examined its crystal structure, revealing that the 1,3-dioxane ring adopts a chair conformation, with the carboxyl group in an axial inclination. This research contributes to understanding the structural properties of such compounds (Jia, Yuan, Zhang, & Yuan, 2012).
Surfactant Synthesis and Properties : In a study exploring the synthesis of novel sodium (5-methyl-2-alkyl-1,3-dioxane-5-yl) carboxylate surfactants, it was found that these surfactants had desirable properties like low critical micelle concentration and good emulsifying ability. This suggests potential applications in industries requiring surfactants with enhanced performance and environmental friendliness (Yuan, Jia, Li, Zhang, & Yuan, 2016).
Pharmaceutical Applications : this compound derivatives have been explored for their pharmaceutical applications. For instance, a derivative demonstrated potent hypoglycemic and lipid-lowering activities with high oral bioavailability, suggesting its potential as a therapeutic agent for diabetes and related metabolic disorders (Pingali, Jain, Shah, Basu, Makadia, Goswami, Zaware, Patil, Godha, Giri, Goel, Patel, Patel, & Patel, 2008).
Chemical Synthesis and Reactions : Research on this compound derivatives has also focused on their use in chemical syntheses. For example, a study on the preparation of substituted pyridines via regiocontrolled cycloadditions explored the use of these compounds in creating complex chemical structures, which can have various applications in chemical manufacturing and drug development (Danheiser, Renslo, Amos, & Wright, 2003).
Surface Properties and Hydrolysis of Surfactants : Another study investigated the synthesis, surface properties, and hydrolysis of chemodegradable anionic surfactants derived from 1,3-dioxane, including this compound. This research provides insight into the development of environmentally friendly surfactants with potential applications in various industries (Piasecki & Ruchala, 2000).
Eigenschaften
IUPAC Name |
methyl 1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-8-6(7)5-2-9-4-10-3-5/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXHXVWOSBWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666562 |
Source


|
| Record name | Methyl 1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190191-69-6 |
Source


|
| Record name | Methyl 1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Oxatetracyclo[5.2.1.0~2,6~.0~3,5~]decane](/img/structure/B575506.png)
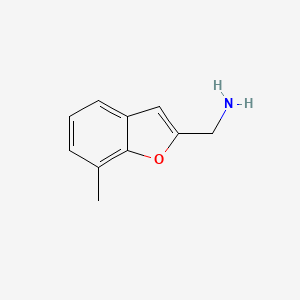
![1H-Pyrrolo[3,4-d]pyridazine, 6-acetyl-4,6-dihydro- (9CI)](/img/no-structure.png)
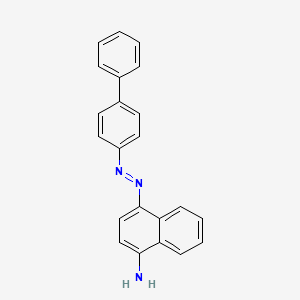
![3-Methylbenzo[c]isoxazole-5-carbonitrile](/img/structure/B575516.png)
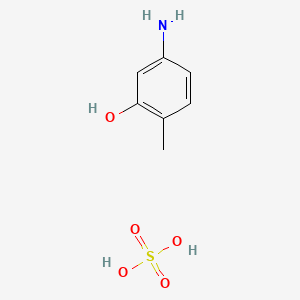
![1-methyl-3H-imidazo[1,5-a]benzimidazole](/img/structure/B575520.png)
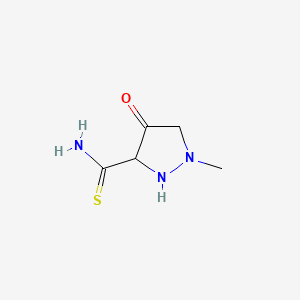
![2-(Hexahydropyrazolo[1,2-a]pyrazol-1-yl)ethanol](/img/structure/B575524.png)

![2-(tert-Butyl)benzo[d]thiazol-6-ol](/img/structure/B575529.png)
